
6-(2-Chlorophenyl)picolinimidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 6-(2-Chlorophenyl)picolinimidamide hydrochloride involves several steps. One common method includes the reaction of 2-chlorobenzonitrile with picolinamide under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure .
Industrial production methods for this compound often involve bulk custom synthesis, ensuring high purity and quality control through techniques such as NMR, HPLC, and LC-MS .
Análisis De Reacciones Químicas
6-(2-Chlorophenyl)picolinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used .
Aplicaciones Científicas De Investigación
6-(2-Chlorophenyl)picolinimidamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in various chemical analyses.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and pharmaceutical applications.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 6-(2-Chlorophenyl)picolinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
6-(2-Chlorophenyl)picolinimidamide hydrochloride can be compared with other similar compounds, such as:
6-(2-Chlorophenyl)pyridine-2-carboximidamide: Similar in structure but may have different reactivity and applications.
6-(2-Chlorophenyl)picolinamide: Another related compound with distinct properties and uses.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various research and industrial applications .
Propiedades
Número CAS |
115193-75-4 |
|---|---|
Fórmula molecular |
C12H11Cl2N3 |
Peso molecular |
268.14 g/mol |
Nombre IUPAC |
6-(2-chlorophenyl)pyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C12H10ClN3.ClH/c13-9-5-2-1-4-8(9)10-6-3-7-11(16-10)12(14)15;/h1-7H,(H3,14,15);1H |
Clave InChI |
GZDNVOGJMQSACN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC(=CC=C2)C(=N)N)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




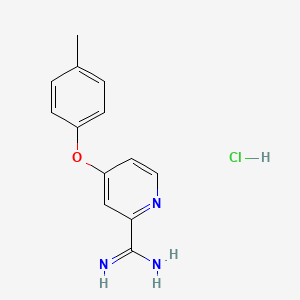
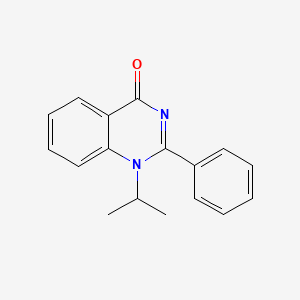
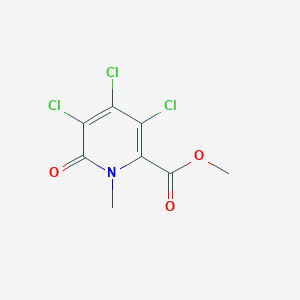
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-(1,1-dimethylethyl)-2-methyl-](/img/structure/B11851416.png)
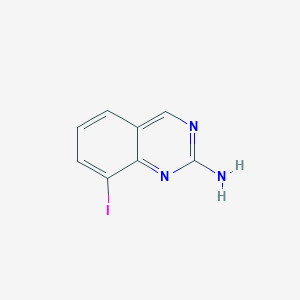

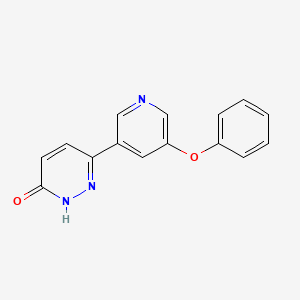
![N-(4-Fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11851446.png)


![4-(Furan-2-yl)-2-(3H-imidazo[4,5-c]pyridin-2-yl)thiazole](/img/structure/B11851458.png)

